molecular formula C40H78NO8P B1231078 1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine CAS No. 53595-24-7

1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine

Cat. No.: B1231078
CAS No.: 53595-24-7
M. Wt: 732 g/mol
InChI Key: QIBZFHLFHCIUOT-NPBIGWJUSA-N
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Description

1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:1 in which the acyl groups at C-1 and C-2 are hexadecanoyl and (9Z)-hexadec-9-enoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 32:1 and a 1-acyl-2-palmitoleoyl-sn-glycero-3-phosphocholine. It derives from a hexadecanoic acid and a palmitoleic acid.
PC(16:0/16:1(9Z)), also known as PC(16:0/16:1) or PC(32:1), belongs to the class of organic compounds known as phosphatidylcholines. These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage. Thus, PC(16:0/16:1(9Z)) is considered to be a glycerophosphocholine lipid molecule. PC(16:0/16:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(16:0/16:1(9Z)) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, PC(16:0/16:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(16:0/16:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. S-Adenosylhomocysteine and PC(16:0/16:1(9Z)) can be biosynthesized from pe-nme2(16:0/16:1(9Z)) and S-adenosylmethionine;  which is mediated by the enzyme phosphatidyl-N-methylethanolamine N-methyltransferase.

Scientific Research Applications

Quantitative Analysis in Phosphatidylcholine Hydrolysis

A study developed a high-performance liquid chromatography method to analyze phosphatidylcholine and its hydrolysis products, including 1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine. This method is crucial for monitoring the acyl migration process in lipid synthesis and modification (Kiełbowicz et al., 2012).

Enzyme-Assisted Synthesis

A study explored the enzyme-assisted synthesis of chain-deuterated phosphatidylcholine, showing the potential of chemoenzymatic methods for producing mixed-acyl phospholipids. This approach combines the efficiency of chemical synthesis with the specificity of biocatalysis (Bogojevic & Leung, 2020).

Structural Studies of Lipid Bilayers

Research on perdeuterated this compound provided insights into the structure of lipid bilayers, crucial for understanding membrane fluidity in eukaryotic cells. Neutron reflectometry was used to analyze the bilayer structure, highlighting the role of this lipid in membrane studies (Yepuri et al., 2016).

Oxidation and Membrane Properties

A study investigated how oxidation changes the properties of phospholipid bilayers. By examining mixtures of this compound and oxidized phospholipids, researchers gained insights into the effects on membrane hydration, mobility, and lipid orientation (Beranová et al., 2010).

Gas-Phase Transformation in Mass Spectrometry

In analytical chemistry, a study demonstrated the transformation of phosphatidylcholine cations to informative anions via ion/ion chemistry. This method enhances the structural characterization of phosphatidylcholines, including this compound, in mass spectrometry (Stutzman et al., 2013).

Influence on Membrane Morphology

Research in biophysics used small angle neutron scattering to explore the effects of fluidity and charge density on membrane morphology, utilizing this compound. This study provides essential information for designing lipid systems for membrane-associated protein studies and theranostic nanocarriers (Li et al., 2020).

Properties

CAS No.

53595-24-7

Molecular Formula

C40H78NO8P

Molecular Weight

732 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,38H,6-16,18,20-37H2,1-5H3/b19-17-/t38-/m1/s1

InChI Key

QIBZFHLFHCIUOT-NPBIGWJUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Synonyms

(CD3-16.0)(16.1)PC
1-(16,16,16-trideuteriopalmitoyl)-2-palmitoleoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine, (Z)-isomer
palmitoylpalmitoleoylphosphatidylcholine
PPA-GPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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